4-fluoro-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. Its molecular formula is , and it is recognized for its diverse biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through several methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers and has been extensively studied for its biochemical interactions and potential therapeutic applications.
4-fluoro-7-nitro-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse pharmacological activities, making them significant in drug discovery and development. This specific compound has been identified as a potential inhibitor of key kinases involved in cellular signaling pathways, such as CHK1 and CHK2.
The synthesis of 4-fluoro-7-nitro-1H-indazole can be achieved through various synthetic routes. Common methods include:
These methods provide a foundation for producing the compound with good yields and purity .
In industrial settings, large-scale production typically involves controlled nitration reactions. The use of advanced techniques such as continuous flow reactors can enhance efficiency and scalability. Precise control over reaction conditions is crucial to achieve high yields while minimizing by-products .
The compound has a molecular weight of approximately 182.13 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets, making it an important subject of study in medicinal chemistry.
4-fluoro-7-nitro-1H-indazole can undergo various chemical reactions, including:
Common reagents used in these reactions include:
Major products formed from these reactions include:
4-fluoro-7-nitro-1H-indazole acts primarily as an inhibitor of specific kinases, notably CHK1 and CHK2, which are crucial in the DNA damage response pathway. By modulating these kinases, this compound can influence cell cycle progression and potentially induce cell cycle arrest.
The biochemical pathways affected by this compound are linked to its targets:
These interactions suggest that the compound may have significant implications for cancer therapy by affecting tumor cell proliferation and survival .
4-fluoro-7-nitro-1H-indazole is typically a solid at room temperature. Its melting point, solubility, and other physical properties are essential for understanding its behavior in various applications.
The chemical properties include:
Relevant data indicates that this compound's interactions with biological molecules can lead to significant biochemical effects, making it valuable for research purposes.
4-fluoro-7-nitro-1H-indazole has several applications in scientific research:
Indazole derivatives constitute a privileged scaffold in drug discovery due to their diverse bioactivity and structural versatility. Early studies identified unsubstituted 1H-indazole as a core pharmacophore with inherent biological properties, but the introduction of substituents dramatically expanded therapeutic potential. Notably, nitro-substituted indazoles like 7-nitro-1H-indazole derivatives emerged as potent inhibitors of nitric oxide synthase (NOS) isoforms, including neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) forms. Specific compounds such as 3-bromo-7-nitro- and 3,7-dinitro-1H-indazoles demonstrated significant inhibitory properties, positioning them as key tools for studying nitric oxide pathways in physiological and pathological processes [2].
The strategic placement of halogen atoms (F, Cl, Br) at different ring positions further modulated bioactivity. For instance, 4-fluoro-, 6-fluoro-, and 7-fluoro-1H-indazole derivatives were systematically explored for antimicrobial, anti-inflammatory, and enzyme inhibitory applications. Fluorination at the 4-position enhanced interactions with targets like lactoperoxidase (LPO) and paraoxonase 1 (PON1), enzymes implicated in oxidative stress and inflammation pathways [6]. The table below summarizes key indazole derivatives and their therapeutic associations:
Table 1: Bioactive Indazole Derivatives and Their Applications
Compound | Biological Activity | Therapeutic Area | |
---|---|---|---|
7-Nitro-1H-indazole | Nitric oxide synthase inhibition | Neuroinflammation | |
4-Fluoro-1H-indazole | Lactoperoxidase/paraoxonase inhibition | Antimicrobial/antioxidant | |
3-Chloro-6-nitro-1H-indazole | Antileishmanial activity | Antiparasitic | |
4-Nitro-1H-indazole | Synthetic intermediate for N-hydroxymethylation | Drug derivatization | [3] |
4-Fluoro-7-nitro-1H-indazole (CAS 866144-02-7) features a bicyclic aromatic system comprising a benzene ring fused to a pyrazole, with fluorine at C4 and a nitro group (–NO₂) at C7. This arrangement creates distinct electronic characteristics:
Crystallographic studies of analogous N-substituted indazoles (e.g., (1H-indazol-1-yl)methanol derivatives) reveal planar ring systems with substituents influencing packing via π-stacking or H-bonding. For 4-fluoro-7-nitro-1H-indazole, the melting point (190–192°C) reflects high crystallinity driven by dipolar interactions between nitro groups and fluorine-mediated contacts . Spectroscopic data (theorized via GIAO/DFT calculations) include distinct ¹⁹F NMR shifts near -120 ppm and ¹⁵N NMR signals characteristic of N1/N2 tautomerism [2].
Table 2: Experimental and Computational Properties of 4-Fluoro-7-nitro-1H-Indazole
Property | Value/Description | Method |
---|---|---|
Molecular formula | C₇H₄FN₃O₂ | HRMS |
Melting point | 190–192°C | Experimental |
Dominant tautomer | 1H-indazole | DFT (B3LYP/6-311++G(d,p)) |
Key electronic effect | Electron-deficient ring system | NMR/GIAO calculations |
The fluorine atom at C4 and nitro group at C7 synergistically enhance target engagement through three mechanisms:
Electronic Modulation
Fluorine’s strong -I effect polarizes the ring, increasing electrophilicity at adjacent sites. This improves binding to nucleophilic residues (e.g., cysteine, serine) in enzyme active sites. In lactoperoxidase (LPO) inhibition, fluorinated indazoles like 4-fluoro-1H-indazole exhibit lower Kᵢ values than non-fluorinated analogs due to optimized electron-deficient character facilitating charge transfer [6].
Hydrogen-Bond Acceptor Capacity
The nitro group acts as a dual hydrogen-bond acceptor, with oxygen atoms forming stable interactions with arginine, lysine, or histidine residues. In antileishmanial indazoles (e.g., 3-chloro-6-nitro-1H-indazole), nitro-driven H-bonding to Leishmania protein targets is critical for activity. Molecular dynamics confirm that –NO₂···H–N interactions stabilize ligand–receptor complexes by 2–3 kcal·mol⁻¹ versus non-nitro analogs [6].
Metabolic Stability and Membrane Permeation
Fluorine reduces oxidative metabolism at C4, extending half-life in biological systems. Log P calculations for 4-fluoro-7-nitro-1H-indazole (consensus log P = 0.82) indicate balanced lipophilicity, enhancing membrane permeation without compromising solubility [3]. This aligns with its predicted high gastrointestinal absorption (HIA > 80%) in pharmacokinetic models [3].
Table 3: Structure–Activity Relationships (SAR) of Indazole Substituents
Substituent Position | Electronic Contribution | Biological Impact |
---|---|---|
4-Fluoro | -I effect; σₚ = 0.06 | Enhanced enzyme inhibition; metabolic stability |
7-Nitro | -M effect; σₘ = 0.71 | H-bond acceptor capacity; electrophilic activation |
Unsubstituted 1H-indazole | Neutral π-system | Baseline activity (e.g., moderate LPO inhibition) |
The reactivity contrast between 4-fluoro-7-nitro-1H-indazole and its isomers is exemplified in hydroxymethylation reactions. While 4-nitro- and 6-nitro-1H-indazoles undergo N1-hydroxymethylation in acidic formaldehyde, 7-nitro analogs resist this reaction due to steric hindrance and electronic deactivation at N1 [2]. This underscores how positional electronics dictate synthetic utility and biological interactions.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5